molecular formula C20H20N6O9S B10761218 Latamoxef CAS No. 79120-38-0

Latamoxef

Cat. No.: B10761218
CAS No.: 79120-38-0
M. Wt: 520.5 g/mol
InChI Key: JWCSIUVGFCSJCK-CAVRMKNVSA-N
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Description

Latamoxef, also known as moxalactam, is a broad-spectrum beta-lactam antibiotic. It belongs to the oxacephem class, which is structurally similar to cephalosporins but with an oxygen atom replacing the sulfur atom in the cephalosporin core. This compound is effective against a wide range of bacterial infections, including those caused by gram-positive and gram-negative bacteria. It has been particularly noted for its ability to cross the blood-brain barrier, making it useful in treating meningitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of latamoxef involves several key steps. Initially, the benzhydrol ester of 6-aminopenicillanic acid is S-chlorinated and treated with a base, leading to the formation of an intermediate sulfenyl chloride. This intermediate is then displaced with propargyl alcohol in the presence of zinc chloride, resulting in a diastereoisomer. The side chain is protected as the phenylacetylamide, and the triple bond is partially reduced using a Lindlar catalyst. The resulting compound is then epoxidized with m-chloroperoxybenzoic acid (mCPBA). The epoxide is opened with 1-methyl-1H-tetrazole-5-thiol, followed by Jones oxidation, ozonolysis, and reaction with thionyl chloride and pyridine to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and stability of the final product. Recrystallization methods are often employed to achieve the desired purity and stability .

Chemical Reactions Analysis

Latamoxef undergoes various chemical reactions, including:

Common reagents used in these reactions include zinc chloride, Lindlar catalyst, mCPBA, Jones reagent, and thionyl chloride. The major products formed from these reactions are intermediates that lead to the final this compound compound .

Scientific Research Applications

Latamoxef has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of beta-lactam antibiotics and their synthesis.

    Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

    Medicine: Employed in the treatment of various bacterial infections, including meningitis, respiratory tract infections, and urinary tract infections. .

    Industry: Used in the development of new antibiotics and in studies of antibiotic resistance.

Mechanism of Action

Latamoxef works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (penicillin-binding protein) by opening the beta-lactam ring. This inactivation prevents the formation of cross-links between linear peptidoglycan strands, inhibiting the final stage of bacterial cell wall synthesis. The resulting cell wall defects lead to cell lysis mediated by bacterial autolytic enzymes .

Comparison with Similar Compounds

Latamoxef is similar to other beta-lactam antibiotics, particularly cephalosporins. it is unique due to the substitution of an oxygen atom for the sulfur atom in the cephalosporin core. This structural difference imparts distinct pharmacokinetic properties, such as better penetration of the blood-brain barrier.

Similar Compounds

This compound’s unique structure and pharmacokinetics make it a valuable antibiotic in specific clinical scenarios, particularly for central nervous system infections .

Properties

IUPAC Name

(6R,7R)-7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O9S/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32)/t12?,18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCSIUVGFCSJCK-CAVRMKNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023338
Record name Moxalactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Latamoxef
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.51e-01 g/L
Record name Latamoxef
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Penicillins acylate the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring. This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that amoxicllin interferes with an autolysin inhibitor.
Record name Latamoxef
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04570
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CAS No.

64952-97-2, 79120-38-0
Record name Moxalactam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064952972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7beta-(2-Carboxy-2-(4-hydroxyphenyl)acetamido)-7alpha-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1-oxa-1-dethia-3-cephem-4-carboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latamoxef
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04570
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Moxalactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Latamoxef
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.334
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Record name MOXALACTAM
Source FDA Global Substance Registration System (GSRS)
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Record name Latamoxef
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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